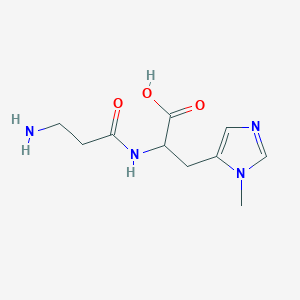

beta-alanyl-3-methyl-L-histidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Anserine can be synthesized using creatinine benzene carnosine hydrochloride as a raw material. The synthesis involves esterification protection, carbon acylation, methylation, and deprotection of specific groups . The reaction conditions are mild, safe, and environmentally friendly, resulting in high product yield and purity .

Industrial Production Methods: The industrial production of anserine involves similar synthetic routes but on a larger scale. The process is designed to be simple, stable, and easy to control, ensuring high yield and purity .

化学反应分析

Types of Reactions: Anserine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to chelate copper and other transition metals, which is a method used by antioxidants to protect their targets from oxidative stress .

Common Reagents and Conditions: Common reagents used in the reactions involving anserine include phenylephrine for inducing cardiomyocyte hypertrophy and histone acetyltransferase inhibitors . The conditions typically involve culturing primary cardiomyocytes with anserine and stimulating them with phenylephrine .

Major Products Formed: The major products formed from these reactions include reduced glial inflammatory activity and increased pericyte surface area, which are associated with improved memory and neuroprotective effects .

科学研究应用

Anserine has a wide range of scientific research applications:

作用机制

Anserine exerts its effects through several mechanisms:

Chelation of Transition Metals: Anserine chelates copper and other transition metals, preventing oxidative stress by inhibiting Fenton reactions with peroxides.

Histone Acetyltransferase Inhibition: Anserine inhibits the activity of histone acetyltransferase p300, which is involved in the regulation of gene expression.

Neuroprotective Effects: Anserine reduces glial inflammatory activity and increases pericyte surface area, leading to improved memory and cognitive function.

相似化合物的比较

Anserine is often compared with other histidine-containing dipeptides, such as carnosine and balenine:

Carnosine: Both anserine and carnosine chelate copper, but anserine is more stable in serum due to its methylation.

Balenine: Balenine is another histidine-containing dipeptide, methylated at a different position compared to anserine.

Anserine’s unique stability and resistance to degradation make it a valuable compound for various applications in research and industry.

生物活性

Beta-alanyl-3-methyl-L-histidine, commonly known as anserine , is a dipeptide that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and cognitive enhancement. This article explores the biological activity of anserine, focusing on its mechanisms of action, effects on neurovascular function, and implications for conditions such as Alzheimer's disease.

Overview of Anserine

Anserine is a derivative of carnosine, formed by the methylation of the histidine moiety in carnosine. It is primarily found in the skeletal muscle and brain tissues of various species, including mammals and birds . The compound is believed to play a role in buffering pH levels and protecting against oxidative stress due to its ability to scavenge free radicals .

- Antioxidant Properties : Anserine exhibits both direct and indirect antioxidant activities. It can scavenge peroxyl radicals and singlet oxygen while also chelating transition metal ions, thereby reducing oxidative stress .

- Neuroprotection : Research indicates that anserine has protective effects on neurovascular units, which consist of endothelial cells, pericytes, and glial cells. This protection is crucial for maintaining blood-brain barrier integrity and overall brain health .

- Inflammation Modulation : Anserine has been shown to suppress glial inflammatory responses in the brain. In studies involving Alzheimer's disease (AD) model mice, treatment with anserine resulted in decreased activation of astrocytes and lower levels of inflammatory cytokines such as IL-1β .

Case Studies

A series of experiments have highlighted the effects of anserine on cognitive functions, particularly in models of neurodegenerative diseases:

- Cognitive Improvement in AD Model Mice : A study demonstrated that an 8-week course of anserine treatment significantly improved memory functions in aged AD-model mice. This improvement was associated with enhanced pericyte coverage on endothelial cells within the hippocampus and a reduction in neuroinflammation .

- Neurovascular Unit Function : Anserine supplementation was linked to improved neurovascular unit dysfunction and spatial memory deficits in aged AβPPswe/PSEN1dE9 mice, suggesting its potential as a therapeutic agent for cognitive decline associated with aging and neurodegeneration .

Data Tables

The following table summarizes key findings from various studies on anserine's biological activity:

属性

分子式 |

C10H16N4O3 |

|---|---|

分子量 |

240.26 g/mol |

IUPAC 名称 |

2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17) |

InChI 键 |

MYYIAHXIVFADCU-UHFFFAOYSA-N |

规范 SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。